Cas no 315-72-0 (Opipramol)

Opipramol structure
Opipramol Chemical and Physical Properties
Names and Identifiers
-
- Opipramol
- 4-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-1-piperazineethanol
- 2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol
- Opipramol-D4
- [3H]-Opipramol
- 2-[4-(3-dibenzo[b,f]azepin-5-yl-propyl)-piperazin-1-yl]-ethanol
- 4-[3-(5H-Dibenz[b,f]azepin-5-yl)-propyl]-1-piperazineethanol
- EINECS 206-254-0
- Insidon
- N-<3-<4-(2-Hydroxyoxyethyl)-piperazino>propyl>-2,2'-iminostilben
- Nisidana
- Opipramol [INN:BAN]
- Opipramol G
- opipramol hydrochloride
- Opipramolum [INN-Latin]
- UNII-D23ZXO613C
- NSC 169867
- 5H-Dibenz(b,f)azepine, 5-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-
- GTPL11247
- 4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazinethanol
- N-(3-(4-(2-Hydroxyethyl)piperazino)propyl)iminostilbene
- 1-Piperazineethanol,f]azepin-5-yl)propyl]-
- HY-118901
- NS00010442
- Pramolan (Salt/Mix)
- NCGC00162068-05
- WLN: T C676 BNJ B3-AT6N DNTJ D2Q
- G 33040
- D08297
- Z2216903864
- MS-25790
- Opipramolum
- 2-(4-[3-(5H-Dibenzo[b,f]azepin-5-yl)propyl]-1-piperazinyl)ethanol #
- CS-0077653
- 315-72-0
- Opramidol
- Opipramol, analytical standard
- OPIPRAMOL [INN]
- GR 33040
- FT-0673295
- NCGC00162068-04
- Opipramol dura
- Endison
- Opipramol dura (TN)
- NCGC00162068-02
- N-[3-[4-(2-Hydroxyethyl)-piperazino]propyl]iminostilbene
- BRN 0627076
- NCGC00162068-01
- BDBM50170636
- NCGC00162068-09
- OPIPRAMOL [WHO-DD]
- Insidon (free base)
- Opipramol (INN)
- NSC-169867
- (Z)-2-(4-(3-(5H-dibenzo[b,f]azepin-5-yl)propyl)piperazin-1-yl)ethanol
- SCHEMBL49841
- DB12930
- EN300-18531271
- 2-{4-[3-(5H-dibenzo[b,f]azepin-5-yl)propyl]piperazin-1-yl}ethanol
- J-018476
- 2-[4-[3-(11-benzo[b][1]benzazepinyl)propyl]-1-piperazinyl]ethanol
- 5H-Dibenz[b, 5-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-
- SDCCGSBI-0633687.P001
- 2-[4-(3-{2-azatricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-yl}propyl)piperazin-1-yl]ethan-1-ol
- CHEBI:94614
- YNZFUWZUGRBMHL-UHFFFAOYSA-N
- AC-15972
- 1-Piperazineethanol, 4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]-
- Pramolan (free base)
- Insidon, base
- Insidon (Salt/Mix)
- Oprea1_247234
- AKOS003588969
- D23ZXO613C
- OPIPRAMOL [MI]
- Q416562
- 1-PIPERAZINEETHANOL, 4-(3-(5H-DIBENZ(b,f)AZEPIN-5-YL)PROPYL)-
- 1ST161646
- 2-{4-[3-(5H-dibenz[b,f]azepin-5- yl)propyl]piperazin-1-yl}ethanol
- CHEMBL370753
- MFCD00865455
- DTXSID3023394
- N-[3-[4-(2-Hydroxyethyl)piperazino]propyl]iminostilbene
- NSC169867
- 4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazineethanol
- 2-{4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]piperazin-1-yl}ethanol
- N-(3-(4-(2-Hydroxyethyl)-piperazino)propyl)iminostilbene
- 2-(4-(3-benzo(b)(1)benzazepin-11-ylpropyl)piperazin-1-yl)ethanol
- G78301
- BRD-K43786866-300-02-3
- 5-23-01-00475 (Beilstein Handbook Reference)
- N06AA05
- Insidon (TN)
- DA-56474
- Opipramolo
- Opipramol Free Base
- 2-(4-(3-(5H-dibenz(b,f)azepin-5-yl)propyl)piperazin-1-yl)ethanol
- 2-(4-(3-(2-azatricyclo(9.4.0.0^(3,8))pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl)propyl)piperazin-1-yl)ethan-1-ol
- Opipramolum (INN-Latin)
- DTXCID203394
- 2-[4-(3-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)piperazin-1-yl]ethan-1-ol
-
- MDL: MFCD00865455
- Inchi: InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
- InChI Key: YNZFUWZUGRBMHL-UHFFFAOYSA-N
- SMILES: OCCN1CCN(CCCN2C3=CC=CC=C3C=CC3=CC=CC=C23)CC1
Computed Properties
- Exact Mass: 363.23100
- Monoisotopic Mass: 363.231063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 30
Experimental Properties
- Color/Form: No date available
- Density: 1.0920 (rough estimate)
- Melting Point: 100-1010C
- Boiling Point: 494.88°C (rough estimate)
- Flash Point: 290.5 °C
- Refractive Index: 1.6500 (estimate)
- PSA: 29.95000
- LogP: 3.24930
- Vapor Pressure: No date available
Opipramol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H410
- Warning Statement: P273-P501
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:1
- Hazard Category Code: 22-50/53
- Safety Instruction: 60-61
- RTECS:TL8750000
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Opipramol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Opipramol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O669600-100mg |
Opipramol |
315-72-0 | 100mg |
$ 1510.00 | 2023-04-15 | ||
TRC | O669600-25mg |
Opipramol |
315-72-0 | 25mg |
$ 483.00 | 2023-09-06 | ||
1PlusChem | 1P01CCDI-25mg |
1-Piperazineethanol, 4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]- |
315-72-0 | 99% | 25mg |
$202.00 | 2024-05-06 | |
A2B Chem LLC | AW54726-5mg |
1-Piperazineethanol, 4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]- |
315-72-0 | ≥98% | 5mg |
$36.00 | 2024-04-20 | |
TRC | O669600-10mg |
Opipramol |
315-72-0 | 10mg |
$ 201.00 | 2023-09-06 | ||
TRC | O669600-5mg |
Opipramol |
315-72-0 | 5mg |
$ 136.00 | 2023-09-06 | ||
TRC | O669600-50mg |
Opipramol |
315-72-0 | 50mg |
$ 917.00 | 2023-04-15 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208132-10mg |
Opipramol, |
315-72-0 | 98% | 10mg |
¥2482.00 | 2023-09-05 | |
1PlusChem | 1P01CCDI-5mg |
1-Piperazineethanol, 4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]- |
315-72-0 | ≥98% | 5mg |
$80.00 | 2024-05-06 | |
A2B Chem LLC | AW54726-10mg |
1-Piperazineethanol, 4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]- |
315-72-0 | ≥98% | 10mg |
$63.00 | 2024-04-20 |
Opipramol Related Literature
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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